molecular formula C16H11F2NO3 B2881173 N-([2,2'-bifuran]-5-ylmethyl)-3,4-difluorobenzamide CAS No. 2034490-18-9

N-([2,2'-bifuran]-5-ylmethyl)-3,4-difluorobenzamide

Cat. No.: B2881173
CAS No.: 2034490-18-9
M. Wt: 303.265
InChI Key: LWRLNRHNOJUZFL-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide is an organic compound that features a bifuran moiety linked to a difluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide typically involves the coupling of a bifuran derivative with a difluorobenzamide precursor. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For example, the reaction between 2-furoic acid, furfurylamine, and 3,4-difluorobenzoyl chloride in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The difluorobenzamide group can be reduced to form amine derivatives.

    Substitution: Halogen atoms in the difluorobenzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the difluorobenzamide group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its bifuran moiety.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the modulation of their functions. The difluorobenzamide group can enhance the compound’s binding affinity and specificity towards its targets, thereby exerting its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-3,4-difluorobenzamide is unique due to the presence of both bifuran and difluorobenzamide moieties. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its structural features allow for versatile chemical modifications, enhancing its potential as a multifunctional compound in various research and industrial fields.

Properties

IUPAC Name

3,4-difluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3/c17-12-5-3-10(8-13(12)18)16(20)19-9-11-4-6-15(22-11)14-2-1-7-21-14/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRLNRHNOJUZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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